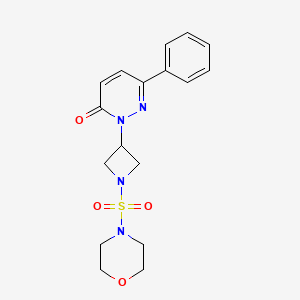
2-(1-Morpholin-4-ylsulfonylazetidin-3-yl)-6-phenylpyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Morpholin-4-ylsulfonylazetidin-3-yl)-6-phenylpyridazin-3-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a pyridazinone derivative and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 2-(1-Morpholin-4-ylsulfonylazetidin-3-yl)-6-phenylpyridazin-3-one is not fully understood. However, studies have suggested that the compound may exert its therapeutic effects by inhibiting specific enzymes or proteins involved in the disease process. For example, the compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs has been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Studies have reported that 2-(1-Morpholin-4-ylsulfonylazetidin-3-yl)-6-phenylpyridazin-3-one has various biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. The compound has also been reported to inhibit the replication of various viruses and fungi. In addition, the compound has been shown to have neuroprotective effects and may protect against neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(1-Morpholin-4-ylsulfonylazetidin-3-yl)-6-phenylpyridazin-3-one in lab experiments is its potential therapeutic applications. The compound has been shown to have anticancer, antiviral, and antifungal activities, making it a promising candidate for drug development. However, one of the limitations of using the compound in lab experiments is its limited solubility in water, which may affect its bioavailability.
Zukünftige Richtungen
There are several future directions for the research on 2-(1-Morpholin-4-ylsulfonylazetidin-3-yl)-6-phenylpyridazin-3-one. One of the directions is to further investigate the mechanism of action of the compound. Understanding the molecular targets of the compound may help in the development of more effective therapies. Another direction is to study the pharmacokinetics and pharmacodynamics of the compound to determine its optimal dosage and administration route. Moreover, the compound may be studied in combination with other drugs to enhance its therapeutic effects. Finally, the compound may be studied for its potential use in other diseases such as autoimmune disorders and inflammation.
In conclusion, 2-(1-Morpholin-4-ylsulfonylazetidin-3-yl)-6-phenylpyridazin-3-one is a promising compound with potential therapeutic applications. The compound has been synthesized using various methods and has been extensively studied for its anticancer, antiviral, and antifungal activities. The mechanism of action of the compound is not fully understood, but studies have suggested that it may inhibit specific enzymes or proteins involved in the disease process. The compound has various biochemical and physiological effects and may have neuroprotective effects. There are several future directions for the research on the compound, including investigating the mechanism of action, studying the pharmacokinetics and pharmacodynamics, and exploring its potential use in other diseases.
Synthesemethoden
The synthesis of 2-(1-Morpholin-4-ylsulfonylazetidin-3-yl)-6-phenylpyridazin-3-one has been reported using different methods. One of the commonly used methods involves the reaction of 2-chloro-6-phenylpyridazine-3-one with morpholine-4-sulfonamide in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
2-(1-Morpholin-4-ylsulfonylazetidin-3-yl)-6-phenylpyridazin-3-one has been extensively studied for its potential therapeutic applications. The compound has been reported to have anticancer, antiviral, and antifungal activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-(1-morpholin-4-ylsulfonylazetidin-3-yl)-6-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c22-17-7-6-16(14-4-2-1-3-5-14)18-21(17)15-12-20(13-15)26(23,24)19-8-10-25-11-9-19/h1-7,15H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHNCDROQYIAQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(Morpholine-4-sulfonyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-4-[(5-chloropyrimidin-2-yl)oxy]aniline](/img/structure/B2574292.png)
![Propanoic acid, 2,2-dimethyl-3-oxo-3-[(2,2,3,3,3-pentafluoropropyl)amino]-](/img/structure/B2574293.png)
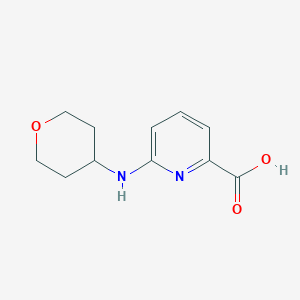
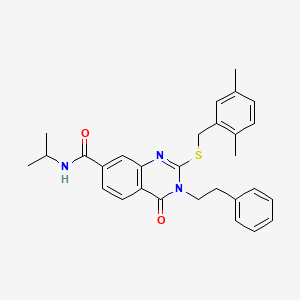

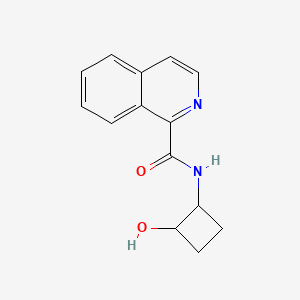
![3-Cyclopropyl-6-[[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2574299.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B2574300.png)

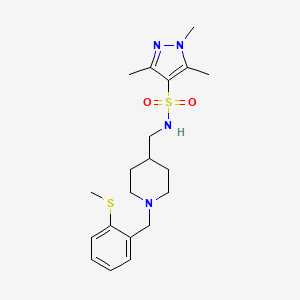
![(E)-1-[benzyl(methyl)amino]-4,4,5,5,5-pentafluoropent-1-en-3-one](/img/structure/B2574305.png)
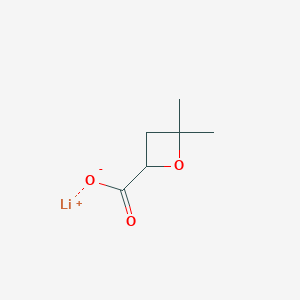
![4-fluoro-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2574308.png)
![N-(2-chlorophenyl)-2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B2574311.png)